1-(4-Chlorophenyl)-2-methoxynaphthalene
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Overview
Description
1-(4-Chlorophenyl)-2-methoxynaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chlorophenyl group and a methoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-methoxynaphthalene typically involves the reaction of 4-chlorobenzyl chloride with 2-methoxynaphthalene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding hydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydro derivatives with reduced aromaticity.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-naphthol
- 1-(4-Chlorophenyl)-2-aminonaphthalene
- 1-(4-Chlorophenyl)-2-hydroxynaphthalene
Uniqueness
1-(4-Chlorophenyl)-2-methoxynaphthalene is unique due to the presence of both a chlorophenyl group and a methoxy group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .
Properties
CAS No. |
922511-74-8 |
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Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methoxynaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(18)10-7-13/h2-11H,1H3 |
InChI Key |
ZSWIKPAHWKOQSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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